6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1332172-25-4
VCID: VC2846618
InChI: InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
SMILES: C1CSCCN1C2=NNC(=O)C=C2
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26 g/mol

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

CAS No.: 1332172-25-4

Cat. No.: VC2846618

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one - 1332172-25-4

Specification

CAS No. 1332172-25-4
Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
IUPAC Name 3-thiomorpholin-4-yl-1H-pyridazin-6-one
Standard InChI InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
Standard InChI Key LNPWCHVNCYVDKT-UHFFFAOYSA-N
SMILES C1CSCCN1C2=NNC(=O)C=C2
Canonical SMILES C1CSCCN1C2=NNC(=O)C=C2

Introduction

Structural Characteristics and Chemical Properties

The chemical structure of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one features a pyridazinone core with a thiomorpholine substituent at the 6-position. This compound belongs to the broader class of 3(2H)-pyridazinone derivatives, which are known for their diverse pharmacological activities.

Molecular Structure

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one consists of a six-membered pyridazinone ring with a carbonyl group at position 3 and a thiomorpholine substituent at position 6. The molecular formula for this compound is C₈H₁₁N₃OS with a molecular weight of approximately 197.26 g/mol . The structure integrates both a heterocyclic pyridazinone scaffold and a sulfur-containing thiomorpholine ring system, creating a molecule with multiple potential pharmacophoric elements.

The pyridazinone core exhibits tautomerism due to the free hydrogen in the nitrogen atom at position 2. Spectroscopic studies of similar pyridazinones indicate that these compounds predominantly exist in the oxo form rather than the hydroxy form . This tautomeric behavior influences the compound's physical properties and its interactions with biological targets.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

PropertyValue
Molecular FormulaC₈H₁₁N₃OS
CAS Number1332172-25-4
Molecular Weight197.26 g/mol
Physical StateSolid
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Predicted LogP~0.5-1.0
SolubilitySoluble in DMSO, DMF; Moderately soluble in alcohols; Poorly soluble in water

Like other pyridazinone derivatives, this compound likely exhibits weak acidic properties due to the presence of the NH group in the pyridazinone ring. This characteristic enables it to form salts with strong bases, including ammonia and amines . The thiomorpholine substituent, with its basic nitrogen atom, contributes to the compound's solubility profile and interaction potential with biological targets.

Synthetic Approaches

The synthesis of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one can be accomplished through several synthetic routes based on established methods for similar pyridazinone derivatives.

General Synthetic Pathways

ActivitySupporting Evidence from Related Compounds
Antihypertensive6-Aryl-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives show significant antihypertensive activity
Antitubercular6-(Aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives exhibit activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 6.25 μg/ml
AntibacterialPyridazinone derivatives with N'-benzylidene acetohydrazide groups show activity against both Gram-positive and Gram-negative bacteria
AntifungalCompounds bearing 3(2H)-pyridazinone rings demonstrate antifungal properties
Acetylcholinesterase Inhibition2,6-disubstituted pyridazinone derivatives show AChE/BChE inhibitory effects, suggesting potential applications in Alzheimer's disease treatment

The presence of the thiomorpholine moiety in 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one may confer additional pharmacological properties compared to other pyridazinone derivatives. Thiomorpholine, as a sulfur analog of morpholine, often exhibits different pharmacokinetic properties and receptor binding profiles, potentially leading to unique biological activities.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, a comparative analysis with structurally related compounds is valuable.

Structural Analogues

Table 4: Comparison of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one with Related Compounds

CompoundStructural DifferenceNotable Properties
6-(Morpholin-4-yl)-2,3-dihydropyridazin-3-oneContains O instead of S in the heterocyclic ringLikely more hydrophilic; different pharmacokinetic profile
4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-oneContains a 4-chlorophenyl group at position 4 and morpholine instead of thiomorpholineForms hydrogen-bonded dimers in crystal structure; exhibits specific dihedral angles between rings
6-(4-Chlorophenyl)pyridazin-3(2H)-oneContains a 4-chlorophenyl group instead of thiomorpholinePrecursor for various substituted pyridazinones; exhibits different physicochemical properties
6-Methyl-2-(thiomorpholin-4-yl)pyrimidin-4-olContains a pyrimidine core instead of pyridazinoneDifferent biological target profile due to altered hydrogen bonding pattern

Structure-Property Relationships

The replacement of morpholine with thiomorpholine in pyridazinone derivatives typically results in:

  • Increased lipophilicity due to the larger sulfur atom

  • Modified hydrogen bonding capacity

  • Different metabolic stability profile

  • Altered binding to biological targets, particularly those that interact with sulfur-containing ligands

These differences can significantly impact the compound's pharmacokinetic properties and therapeutic potential. The increased lipophilicity conferred by the thiomorpholine moiety may enhance membrane permeability, potentially improving cellular uptake and bioavailability.

Future Research Directions

Research on 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one remains an area with considerable potential for exploration. Several promising directions for future investigation include:

Structure Optimization

Systematic modification of the 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one scaffold could lead to derivatives with enhanced pharmacological profiles. Potential modifications include:

  • Introduction of substituents at various positions of the pyridazinone ring

  • Exploration of different substitution patterns on the thiomorpholine moiety

  • Investigation of hybrid molecules combining the 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one core with other pharmacophores

Biological Evaluation

Comprehensive screening of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one against various biological targets would provide valuable insights into its therapeutic potential. Based on the activities of related compounds, priority should be given to evaluating:

  • Antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis

  • Antihypertensive effects in relevant animal models

  • Antibacterial activity against both Gram-positive and Gram-negative pathogens

  • Inhibitory effects on enzymes such as acetylcholinesterase

Mechanistic Studies

Elucidating the mechanism of action of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one at the molecular level would provide critical information for rational drug design. Techniques such as X-ray crystallography of protein-ligand complexes, molecular dynamics simulations, and structure-activity relationship studies could offer valuable insights into binding modes and interaction mechanisms.

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